molecular formula C9H9BrN2O B8395071 5-Bromo-4-methoxy-1-methyl-1H-indazole

5-Bromo-4-methoxy-1-methyl-1H-indazole

Cat. No. B8395071
M. Wt: 241.08 g/mol
InChI Key: PRSZMRJNOBISLI-UHFFFAOYSA-N
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Description

5-Bromo-4-methoxy-1-methyl-1H-indazole is a useful research compound. Its molecular formula is C9H9BrN2O and its molecular weight is 241.08 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

5-bromo-4-methoxy-1-methylindazole

InChI

InChI=1S/C9H9BrN2O/c1-12-8-4-3-7(10)9(13-2)6(8)5-11-12/h3-5H,1-2H3

InChI Key

PRSZMRJNOBISLI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=C(C=C2)Br)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-bromo-4-methoxy-1H-indazole (0.125 g, 0.550 mmol) in N,N-dimethylformamide (2.20 mL) was treated with sodium hydride (0.0166 g, 0.659 mmol) at 20° C. and then stirred at 20° C. for 30 min. The resultant reaction mixture was treated with methyl iodide (0.0410 mL, 0.658 mmol) and stirred at 20° C. for 1 h. The reaction mixture was diluted with water and ethyl acetate. Layers were separated and the organic layer was washed with brine, dried with sodium sulfate, filtered, and concentrated in vacuo to give the crude product. Purification by flash column chromatography (100% hexanes to 100% EtOAc) gave the desired product (87 mg, 66%) as a white solid. LCMS calculated for C9H10BrN2O (M+H)+: m/z=241.0, 243.0. found: 240.9, 242.9.
Quantity
0.125 g
Type
reactant
Reaction Step One
Quantity
0.0166 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
solvent
Reaction Step One
Quantity
0.041 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
66%

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